molecular formula C24H23N5O6S2 B15182519 N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide CAS No. 193696-70-7

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide

Cat. No.: B15182519
CAS No.: 193696-70-7
M. Wt: 541.6 g/mol
InChI Key: SMMZMYKRLROKIK-SOYKGTTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide is a bis-sulfonylated benzimidazole derivative featuring dual acetamide groups and a methyl-substituted benzimidazole core. Its structure integrates sulfonyl linkages that bridge two aromatic systems: a 4-(acetylamino)phenyl group and a 3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene moiety. This compound’s design leverages the pharmacological relevance of benzimidazoles (known for antimicrobial, anti-inflammatory, and anticancer activities) and sulfonamide-acetamide hybrids (associated with analgesic and enzyme-inhibitory properties) .

Properties

CAS No.

193696-70-7

Molecular Formula

C24H23N5O6S2

Molecular Weight

541.6 g/mol

IUPAC Name

N-[4-[(E)-[1-(4-acetamidophenyl)sulfonyl-3-methylbenzimidazol-2-ylidene]amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H23N5O6S2/c1-16(30)25-18-8-12-20(13-9-18)36(32,33)27-24-28(3)22-6-4-5-7-23(22)29(24)37(34,35)21-14-10-19(11-15-21)26-17(2)31/h4-15H,1-3H3,(H,25,30)(H,26,31)/b27-24+

InChI Key

SMMZMYKRLROKIK-SOYKGTTHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Substituents Pharmacological Activity Reference ID
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide Benzimidazole + sulfonamide 3-methyl, dual acetamide, bis-sulfonyl Not explicitly reported (theoretical: enzyme inhibition, anti-inflammatory)
N-[4-[(4-acetylphenyl)sulfamoyl]phenyl]acetamide (CAS 19837-95-7) Phenyl-sulfonamide + acetamide Single acetamide, 4-acetylphenyl sulfamoyl Analgesic (comparable to paracetamol)
2-[(6-Methoxy-1H-benzimidazol-2-yl)thio]-N-(4-sulfamoylphenyl)acetamide (CAS 312587-08-9) Benzimidazole-thioether Methoxy-benzimidazole, thioether linkage, sulfamoylphenyl Potential anti-exudative activity
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazine-sulfonamide Piperazinyl-sulfonyl, single acetamide Anti-hypernociceptive (inflammatory pain)
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide Benzothiazole-sulfonamide Ethoxy-benzothiazole, sulfonamide linkage Unreported (structural analog for enzyme targeting)

Key Observations:

Benzimidazole vs. Benzothiazole Cores: The target compound’s benzimidazole core (vs.

Sulfonamide-Acetamide Hybrids: Dual sulfonamide-acetamide groups in the target compound likely improve solubility and binding affinity compared to mono-substituted analogs like Compound 37 .

Substituent Effects : The 3-methyl group on the benzimidazole ring may reduce metabolic degradation compared to unsubstituted analogs (e.g., Derivatives 32–39 in ).

Analgesic Activity:

  • The target compound shares structural motifs with N-phenylacetamide sulfonamides (e.g., Compound 35 in ), which exhibit analgesic activity via COX-2 inhibition. However, its bis-sulfonylated structure may enhance selectivity for sulfotransferases or prostaglandin synthases .
  • Compared to N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37), the target compound’s benzimidazole core could confer anti-inflammatory synergy, though direct activity data are lacking .

Anti-Exudative Potential:

  • While 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed anti-exudative activity, the target compound’s benzimidazole-sulfonamide architecture may offer improved tissue penetration due to higher lipophilicity from methyl and aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.